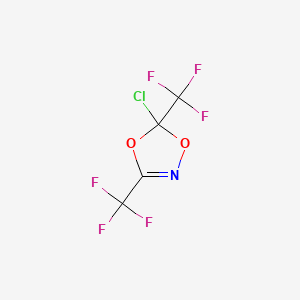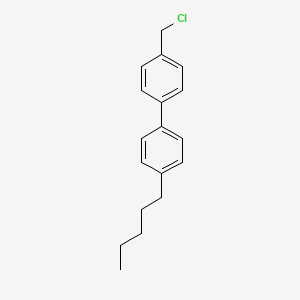
4-(Chloromethyl)-4'-pentyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a chloromethyl group attached to one benzene ring and a pentyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl can be achieved through several methods. One common approach involves the chloromethylation of 4’-pentylbiphenyl using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl typically involves large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can be employed.
Major Products
Scientific Research Applications
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl involves its ability to undergo various chemical reactions that modify its structure and properties. The chloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds with different biological and chemical activities . The biphenyl structure provides stability and rigidity, making it suitable for use in materials science and industrial applications .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-4’-pentyl-1,1’-biphenyl: Similar structure but with a bromomethyl group instead of a chloromethyl group.
4-(Methyl)-4’-pentyl-1,1’-biphenyl: Lacks the halogen atom, resulting in different reactivity and properties.
4-(Chloromethyl)-4’-ethyl-1,1’-biphenyl: Similar structure but with an ethyl group instead of a pentyl group.
Uniqueness
4-(Chloromethyl)-4’-pentyl-1,1’-biphenyl is unique due to the presence of both a chloromethyl group and a pentyl group, which confer distinct chemical reactivity and physical properties. The combination of these functional groups allows for versatile applications in various fields, including organic synthesis, materials science, and pharmaceuticals .
Properties
CAS No. |
84020-30-4 |
|---|---|
Molecular Formula |
C18H21Cl |
Molecular Weight |
272.8 g/mol |
IUPAC Name |
1-(chloromethyl)-4-(4-pentylphenyl)benzene |
InChI |
InChI=1S/C18H21Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h6-13H,2-5,14H2,1H3 |
InChI Key |
CNKFOKGYWABUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


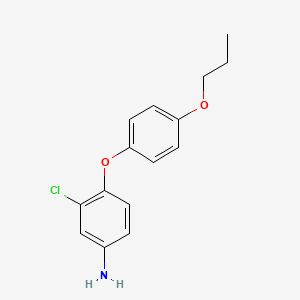
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
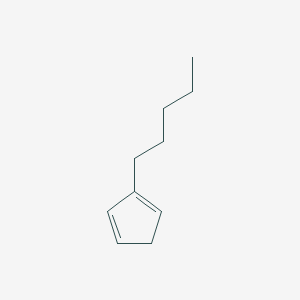
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
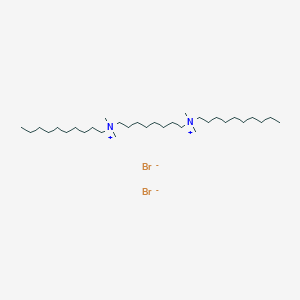
![4-Methylidene-1-oxaspiro[2.11]tetradecane](/img/structure/B14410351.png)
![dimethyl 2-[(E)-dodec-1-enyl]butanedioate](/img/structure/B14410352.png)
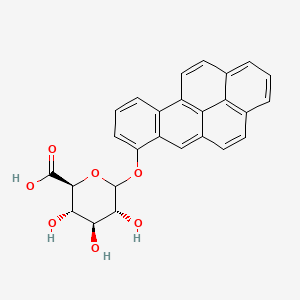

![Trimethyl{[5-methyl-2-(propan-2-yl)cyclohex-1-en-1-yl]oxy}silane](/img/structure/B14410360.png)
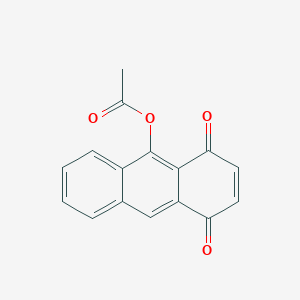

![6-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14410368.png)
